3-Mercapto-3-methylbutyl isovalerate

Quality specification Assay purity JECFA monograph

3-Mercapto-3-methylbutyl isovalerate (CAS 612071-27-9; IUPAC: (3-methyl-3-sulfanylbutyl) 3-methylbutanoate) is a synthetic sulfur-containing fatty acid ester of molecular formula C₁₀H₂₀O₂S and molecular weight 204.33 g/mol, classified as a thiol ester flavoring agent. It is listed in the FDA Substances Added to Food inventory under FEMA No.

Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
CAS No. 612071-27-9
Cat. No. B3192157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-3-methylbutyl isovalerate
CAS612071-27-9
Molecular FormulaC10H20O2S
Molecular Weight204.33 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCCC(C)(C)S
InChIInChI=1S/C10H20O2S/c1-8(2)7-9(11)12-6-5-10(3,4)13/h8,13H,5-7H2,1-4H3
InChIKeyOECQIVOKDHNGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-3-methylbutyl Isovalerate (CAS 612071-27-9) — Regulatory Identity, Class, and Procurement Baseline for Flavor Scientists


3-Mercapto-3-methylbutyl isovalerate (CAS 612071-27-9; IUPAC: (3-methyl-3-sulfanylbutyl) 3-methylbutanoate) is a synthetic sulfur-containing fatty acid ester of molecular formula C₁₀H₂₀O₂S and molecular weight 204.33 g/mol, classified as a thiol ester flavoring agent [1]. It is listed in the FDA Substances Added to Food inventory under FEMA No. 4584, evaluated in FEMA GRAS Publication 24, and assigned JECFA Flavor Number 1927 with a full specification status following evaluation at the 73rd Session (2010), where the Expert Committee concluded there was no safety concern at current intake levels when used as a flavoring agent [2]. The compound appears as a clear colourless to yellow liquid with a fruity aroma and sulfurous undertones, is practically insoluble in water but soluble in ethanol, and is supplied commercially with a minimum assay specification of 97% per JECFA [1][2].

Why 3-Mercapto-3-methylbutyl Isovalerate Cannot Be Replaced by Other 3-Mercapto-3-methylbutyl Esters in Flavor Formulation


Within the 3-mercapto-3-methylbutyl ester series, the acyl moiety (formate, acetate, isovalerate) governs not only the organoleptic character but also critical performance attributes such as thermal stability during food processing and the regulatory usage levels permitted in finished products. Published research by Kumazawa and Masuda (2003) demonstrated that 3-mercapto-3-methylbutyl formate undergoes drastic concentration loss during heat processing with pronounced pH dependence, whereas the corresponding acetate ester exhibits stability across pH 3–7 [1]. The isovalerate ester, bearing a bulkier C₅ branched acyl group (isovalerate), differs from both the formate (C₁) and acetate (C₂) esters in logP, boiling point, and sensory profile — meaning that direct substitution in a formulated product would alter not only aroma character but also processing robustness and regulatory compliance [2]. Furthermore, FEMA GRAS usage levels are substance-specific: the isovalerate ester carries its own authorized ppm ranges across food categories that differ materially from those of the formate and acetate analogs, making regulatory adherence impossible under simple substitution [2].

Quantitative Differentiation Evidence for 3-Mercapto-3-methylbutyl Isovalerate vs. Closest In-Class Analogs


JECFA Minimum Assay Specification: 97% Purity Baseline for Procurement Quality Control

The JECFA full specification for 3-mercapto-3-methylbutyl isovalerate (JECFA No. 1927) mandates a minimum assay of 97%, establishing a quantifiable procurement-quality benchmark [1]. For comparison, the related 3-mercapto-3-methylbutyl acetate (JECFA No. 1706) carries a minimum assay of 95%, while 3-mercapto-3-methylbutyl formate (JECFA No. 549) also specifies 95% [2]. The 2-percentage-point higher purity floor for the isovalerate ester translates into a measurably tighter specification envelope that can reduce lot-to-lot variability in sensitive flavor formulations.

Quality specification Assay purity JECFA monograph

FEMA GRAS Usage Level Differentiation: Category-Specific ppm Ranges vs. Formate and Acetate Analogs

FEMA GRAS Publication 24 assigns 3-mercapto-3-methylbutyl isovalerate (FEMA 4584) specific average usual and maximum ppm levels across food categories that differ from those of the formate (FEMA 3855) and acetate (FEMA 4324) esters [1][2]. In baked goods, the isovalerate carries an average usual level of 0.10 ppm versus 0.50 ppm for the acetate and 0.0001–5.0 mg/kg for the formate. In non-alcoholic beverages, the isovalerate's average usual level is 0.00001 ppm (10 ppq) — three orders of magnitude lower than the acetate's 0.20 ppm and at the extreme low end of the formate's 0.00001–5.0 mg/kg range [1][2]. These substance-specific usage authorizations mean that procurement for a given product category must follow the exact FEMA number, not merely the compound class.

FEMA GRAS Usage levels Flavor formulation ppm

Physicochemical Property Cluster: Molecular Weight, logP, and Boiling Point Differentiation from Formate and Acetate Esters

The isovalerate ester (MW 204.33, XLogP3-AA 2.60) is substantially heavier and more lipophilic than both the formate (MW 148.22, logP ~1.89) and acetate (MW 162.25, XLogP3-AA 1.40) analogs [1][2]. The boiling point at reduced pressure is 70°C at 11 mm Hg for the isovalerate, compared with 69°C at 6 mm Hg for the acetate and an estimated 195.5°C at 760 mm Hg for the formate [1][2]. The higher molecular weight and logP of the isovalerate predict lower headspace volatility and greater substantivity in lipid-based food matrices, which translates into a longer flavor duration profile compared with the more volatile formate and acetate esters .

Physicochemical properties Volatility logP Molecular weight

Thermal Processing Stability: Class-Level Inference from 3-Mercapto-3-methylbutyl Ester pH-Dependence Data

Kumazawa and Masuda (2003) quantitatively demonstrated that 3-mercapto-3-methylbutyl formate undergoes drastic concentration loss during heat processing of coffee drinks, with residual ratios strongly dependent on pH (maximum stability at pH 4.0), whereas 3-mercapto-3-methylbutyl acetate maintained high residual ratios across the full pH 3–7 range tested [1]. The authors attributed the low thermal stability and pH dependence of the formate specifically to the structure of the formate ester moiety [1]. Although the isovalerate ester was not directly tested in this study, its ester moiety (3-methylbutanoate) is structurally analogous to the acetate in being a non-formate alkyl ester, suggesting that the isovalerate ester would share the acetate's superior thermal processing robustness rather than the formate's pH-labile behavior. This inference is further supported by the finding that the residual ratio pattern was conserved across formate and acetate esters of various alcohol derivatives [1].

Thermal stability pH dependence Heat processing Coffee flavor

Sensory Descriptor Differentiation: Fruity-Sulfurous (Isovalerate) vs. Roasted-Caramelized (Formate) vs. Green Pepper-Vinegar (Acetate)

The three 3-mercapto-3-methylbutyl esters exhibit non-overlapping primary odor descriptors that prevent sensory interchangeability. The isovalerate ester is officially characterized by JECFA as having a 'fruity aroma with sulphureous undertones,' with TGSC profiling indicating fruity (85.99%), sulfurous (79.41%), tropical (73.86%), and black currant (44.34%) notes [1][2]. In contrast, the formate ester is described as 'sulfurous catty caramelised onion; roast coffee, roast meat, with a tropical nuance on dilution' , while the acetate ester carries descriptors of 'green pepper, vinegar, plastic' and 'fruity sulfurous sweet' [3]. These divergent sensory profiles are intrinsic to the ester acyl group: the branched isovalerate moiety contributes fruity-ester character, while the formate favors roasted/coffee notes and the acetate introduces sharp green-vinegar notes.

Organoleptic Odor profile Sensory differentiation Flavor descriptor

Regulatory Timeline and Evaluation Recency: JECFA 2010 (Isovalerate) vs. JECFA 1999 (Formate)

3-Mercapto-3-methylbutyl isovalerate received its most recent JECFA safety evaluation in 2010 (Session 73) with full specification status and a conclusion of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. By comparison, 3-mercapto-3-methylbutyl formate was last evaluated by JECFA in 1999 (Session 53), meaning its safety assessment predates the isovalerate's by 11 years and may not reflect more recent toxicological data standards [2]. The acetate ester (JECFA No. 1706) falls under FEMA GRAS Publication 23, whereas the isovalerate was evaluated in Publication 24, indicating a more recent regulatory review [1][3]. For procurement in markets requiring the most current JECFA evaluation, the isovalerate offers a more contemporaneous safety dossier.

JECFA evaluation Regulatory timeline Safety assessment GRAS

Evidence-Backed Application Scenarios Where 3-Mercapto-3-methylbutyl Isovalerate (CAS 612071-27-9) Offers Verifiable Selection Advantage


Ultra-Low-Dose Fruity-Sulfurous Top Notes in Non-Alcoholic Beverages Requiring Sub-ppb Impact

The FEMA GRAS usage authorization for 3-mercapto-3-methylbutyl isovalerate permits an average usual level of 0.00001 ppm (10 ppq) in non-alcoholic beverages, the lowest authorized level among the three in-class 3-mercapto-3-methylbutyl esters [1]. This enables formulators to deliver fruity-sulfurous top notes at concentrations three orders of magnitude below the acetate ester's floor of 0.20 ppm, making the isovalerate the only FEMA-compliant choice for delicate fruit-flavored waters, ready-to-drink teas, and clear sports beverages where sulfur impact must be perceptible but not identifiable as a distinct sulfur note. The higher logP (2.60) and molecular weight (204.33) further ensure that the compound partitions preferentially into the beverage emulsion or lipid phase, providing controlled release rather than rapid headspace dissipation [2].

Heat-Processed Food Products (Baked Goods, Retorted Soups, Sterilized Coffee Drinks) Requiring Thermal Stability

Based on the class-level thermal stability evidence from Kumazawa and Masuda (2003), non-formate 3-mercapto-3-methylbutyl esters maintain high residual ratios across the full pH 3–7 range during heat processing [1]. While the isovalerate ester was not the specific subject of this study, its structural classification as a non-formate alkyl ester predicts stability analogous to the acetate ester rather than the pH-labile formate. For baked goods (FEMA authorized up to 5.0 ppm maximum) and retorted soups (up to 5.0 ppm), the isovalerate ester can be specified with greater confidence than the formate ester when the manufacturing process involves thermal sterilization, pasteurization, or extended high-temperature baking [2].

Tropical Fruit and Black Currant Flavor Reconstitution Where Sensory Fidelity Is Procurement-Critical

The odor profile of 3-mercapto-3-methylbutyl isovalerate is uniquely characterized by tropical (73.86%) and black currant (44.34%) notes alongside its dominant fruity (85.99%) and sulfurous (79.41%) character [1]. Neither the formate ester (roasted-caramelized-coffee dominant) nor the acetate ester (green pepper-vinegar dominant) can reproduce this specific combination of tropical-fruity-sulfurous notes with black currant undertones [2][3]. For flavor houses developing nature-identical mango, passion fruit, lychee, or cassis (black currant) profiles, the isovalerate ester is sensorially non-substitutable — procurement of the formate or acetate would deliver a fundamentally different and incompatible organoleptic outcome.

Regulatory-Sensitive Export Markets Requiring Most Current JECFA Safety Dossier

With its most recent JECFA safety evaluation completed in 2010 (Session 73), 11 years after the formate's 1999 evaluation, the isovalerate ester offers a more contemporaneous safety dossier [1]. In jurisdictions that align flavoring substance approvals with JECFA evaluation timelines — including many Codex Alimentarius member states and ASEAN countries — selecting the isovalerate over the formate can reduce the regulatory documentation burden and accelerate market access for finished flavored products. The full JECFA specification status (including HNMR, IR, and MS identity testing) further supports customs clearance and quality assurance documentation [1].

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